6-{[(3-Chlorophenyl)carbonyl]amino}hexanoic acid
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Overview
Description
6-(3-Chlorobenzamido)hexanoic acid is an organic compound with the molecular formula C13H16ClNO3 It is a derivative of hexanoic acid, featuring a 3-chlorobenzamido group attached to the sixth carbon of the hexanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(3-Chlorobenzamido)hexanoic acid typically involves the reaction of 3-chlorobenzoic acid with hexanoic acid in the presence of a coupling agent. One common method is to use a carbodiimide such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the carboxyl group of 3-chlorobenzoic acid and the amino group of hexanoic acid .
Industrial Production Methods: Industrial production of 6-(3-Chlorobenzamido)hexanoic acid may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 6-(3-Chlorobenzamido)hexanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
6-(3-Chlorobenzamido)hexanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(3-Chlorobenzamido)hexanoic acid involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
6-Azido-hexanoic acid: This compound features an azide group instead of the 3-chlorobenzamido group and is used in click chemistry and bioconjugation strategies.
6-Aminocaproic acid: Known for its antifibrinolytic properties, it is used to prevent excessive bleeding.
Uniqueness: 6-(3-Chlorobenzamido)hexanoic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its chlorobenzamido group allows for targeted interactions with biological molecules, making it valuable in medicinal chemistry and drug development .
Properties
Molecular Formula |
C13H16ClNO3 |
---|---|
Molecular Weight |
269.72 g/mol |
IUPAC Name |
6-[(3-chlorobenzoyl)amino]hexanoic acid |
InChI |
InChI=1S/C13H16ClNO3/c14-11-6-4-5-10(9-11)13(18)15-8-3-1-2-7-12(16)17/h4-6,9H,1-3,7-8H2,(H,15,18)(H,16,17) |
InChI Key |
TYOSZWREMZZWIT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NCCCCCC(=O)O |
Origin of Product |
United States |
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